Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing benzimidazole derivatives bearing adamantane moiety, which showcases the flexibility of adamantane-based compounds in chemical synthesis. These studies involve the creation of carboxamide and carbohydrazide derivatives, highlighting the compound's utility in generating a variety of chemical structures (Soselia et al., 2020).
Antimicrobial Activity
Adamantane derivatives have been explored for their antimicrobial properties, with certain compounds showing potent activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. This indicates the potential of adamantane-based compounds in developing new antimicrobial agents (El-Emam et al., 2012).
Polymer Synthesis and Characterization
The introduction of adamantane into polymers has been shown to significantly affect the material properties, such as thermal stability and mechanical strength. New polyamides containing adamantyl and diamantyl moieties exhibit high glass transition temperatures and decomposition temperatures, suggesting their utility in high-performance materials (Chern et al., 1998).
Coordination Polymers and Catalysis
Orthogonally substituted azole-carboxylate adamantane ligands have been synthesized for the preparation of coordination polymers. These structures have applications in catalysis, showcasing the versatility of adamantane-based compounds in creating functional materials for chemical transformations (Pavlov et al., 2019).
Advanced Materials and Chemical Synthesis Techniques
Adamantane derivatives have facilitated the development of novel synthesis methods and the creation of materials with unique properties, such as those exhibiting selective cycloaddition reactions and modifications to enhance material characteristics like solubility and thermal resistance. This area of research underscores the compound's role in advancing material science and chemistry (Averina et al., 2014).
Properties
IUPAC Name |
methyl 3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]adamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-20(26)21-9-14-7-15(10-21)12-22(11-14,13-21)23-19(25)17-8-18(28-24-17)16-5-3-2-4-6-16/h2-6,8,14-15H,7,9-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQYJHFXZNKJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.